7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one
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Overview
Description
7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of pyrimido[4,5-D][1,3]oxazines. This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused with an oxazine ring. The presence of a methylthio group at the 7th position adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This method ensures the formation of the desired oxazine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-D]pyrimidines: These compounds share a similar bicyclic structure but differ in the nature of the fused rings.
Pyrido[2,3-D]pyrimidines: These compounds have a pyridine ring fused with a pyrimidine ring, offering different chemical properties and biological activities
Uniqueness
7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is unique due to the presence of the oxazine ring and the methylthio group, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H7N3O2S |
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Molecular Weight |
197.22 g/mol |
IUPAC Name |
7-methylsulfanyl-1,4-dihydropyrimido[4,5-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C7H7N3O2S/c1-13-6-8-2-4-3-12-7(11)10-5(4)9-6/h2H,3H2,1H3,(H,8,9,10,11) |
InChI Key |
OJAJQPPNSPNCIA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2COC(=O)NC2=N1 |
Origin of Product |
United States |
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